molecular formula C28H30N6O3 B11561232 N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

Cat. No.: B11561232
M. Wt: 498.6 g/mol
InChI Key: JIXKRIJJLLANEL-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of an appropriate o-phenylenediamine derivative with nitrous acid.

    Substitution Reactions:

    Formation of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Nitrobenzamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the ethylphenyl group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzotriazole core is known to interact with metal ions, which can affect various biochemical pathways. The nitrobenzamide moiety can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide
  • N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-(4-ethylpiperidin-1-yl)-3-nitrobenzamide
  • N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-aminobenzamide

Uniqueness

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H30N6O3

Molecular Weight

498.6 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

InChI

InChI=1S/C28H30N6O3/c1-4-20-5-8-22(9-6-20)33-30-24-15-19(3)23(17-25(24)31-33)29-28(35)21-7-10-26(27(16-21)34(36)37)32-13-11-18(2)12-14-32/h5-10,15-18H,4,11-14H2,1-3H3,(H,29,35)

InChI Key

JIXKRIJJLLANEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=C(C=C4)N5CCC(CC5)C)[N+](=O)[O-])C

Origin of Product

United States

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